4-Amino-5-bromonaphthalen-2-ol
Description
Contextualizing Substituted Naphthalene (B1677914) Scaffolds in Modern Synthetic Chemistry
Substituted naphthalene scaffolds are a cornerstone of modern synthetic chemistry, valued for their versatile applications in medicinal chemistry, materials science, and agrochemistry. ijpsjournal.comrsc.org The naphthalene core, a bicyclic aromatic hydrocarbon, provides a rigid and electronically rich framework that can be functionalized to create a diverse array of molecules with specific properties. ijpsjournal.comekb.eg The synthesis of polysubstituted naphthalenes, however, can be challenging due to issues of regiochemical control in conventional electrophilic aromatic substitution reactions. researchgate.net To circumvent this, chemists have developed de novo approaches, such as rearrangements and condensations, where the substitution pattern of the final product is dictated by the structure of the starting materials. researchgate.net These methods have enabled the construction of highly functionalized naphthalenes that serve as crucial building blocks for more complex molecular architectures. researchgate.net
The significance of these scaffolds is underscored by their presence in numerous bioactive compounds and functional materials. ijpsjournal.comresearchgate.net For instance, naphthalene derivatives are found in pharmaceuticals with antimicrobial, anticancer, and anti-inflammatory properties. ekb.egresearchgate.net In materials science, the π-conjugated system of naphthalene is exploited in the development of organic electronic materials, such as those used in perovskite solar cells. rsc.org The ability to precisely control the substitution pattern on the naphthalene ring is therefore critical for tuning the desired biological or physical properties of the final product. rsc.orgresearchgate.net
Strategic Importance of Aminonaphthol Derivatives as Synthetic Intermediates and Building Blocks
Aminonaphthol derivatives, which feature both an amino group and a hydroxyl group on the naphthalene core, are particularly valuable synthetic intermediates. researchgate.netbeilstein-journals.org These bifunctional compounds offer multiple reaction sites, allowing for a wide range of chemical transformations and the construction of complex heterocyclic systems. researchgate.netrsc.org The Betti reaction, a classic multicomponent reaction, provides a well-established route to aminobenzylnaphthols, which are versatile precursors for a variety of other derivatives. researchgate.netbeilstein-journals.org
The strategic importance of aminonaphthols lies in their ability to serve as chiral ligands or auxiliaries in asymmetric synthesis. researchgate.net The presence of both an acidic hydroxyl group and a basic amino group allows for the formation of stable complexes with metal catalysts, which can then be used to control the stereochemical outcome of a reaction. Furthermore, the functional groups on aminonaphthols can be readily modified, providing access to a diverse library of ligands with tailored electronic and steric properties. researchgate.netrsc.org This versatility has made aminonaphthol derivatives indispensable tools for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. rsc.org
Influence of Halogenation (Bromine) on the Reactivity and Synthetic Utility of Naphthalene Systems
The introduction of a halogen atom, such as bromine, onto the naphthalene ring significantly influences its reactivity and synthetic utility. researchgate.netcardiff.ac.uk Bromine is an electron-withdrawing group, which deactivates the naphthalene system towards electrophilic substitution. However, it also acts as a directing group, influencing the position of subsequent substitutions. docbrown.info In general, electrophilic attack on a brominated naphthalene is sterically hindered at the positions adjacent to the bromine atom. cardiff.ac.uk
The bromination of naphthalene itself can lead to a mixture of isomers, with the ratio of α- and β-bromonaphthalene being influenced by factors such as temperature and the presence of a catalyst. researchgate.net The use of specific catalysts, such as certain clays, can provide a degree of regioselectivity in the dibromination of naphthalene, allowing for the preferential formation of either 1,4- or 1,5-dibromonaphthalene. mdpi.com This control over the bromination pattern is crucial for the synthesis of specific target molecules.
Furthermore, the bromine atom serves as a versatile synthetic handle. It can be readily displaced by other functional groups through nucleophilic substitution reactions or participate in cross-coupling reactions, such as the Suzuki reaction, to form new carbon-carbon bonds. acs.org This allows for the further elaboration of the naphthalene scaffold and the introduction of additional molecular complexity.
Overview of the Chemical Reactivity Considerations for 4-Amino-5-bromonaphthalen-2-ol
The chemical reactivity of this compound is dictated by the interplay of its three functional groups: the amino group, the hydroxyl group, and the bromine atom, all situated on the naphthalene core. The amino and hydroxyl groups are activating, electron-donating groups that increase the electron density of the aromatic rings, making them more susceptible to electrophilic attack. Conversely, the bromine atom is a deactivating, electron-withdrawing group.
The positions of these substituents relative to each other are critical. The amino group at the 4-position and the hydroxyl group at the 2-position will direct incoming electrophiles to specific locations on the naphthalene rings. The bromine atom at the 5-position will also exert its own directing effect and steric hindrance. Therefore, any chemical transformation involving this molecule must consider the combined electronic and steric influences of all three substituents to predict the regiochemical outcome. For instance, reactions targeting the amino or hydroxyl groups, such as acylation or etherification, are possible. The bromine atom can also be a site for further functionalization through reactions like cross-coupling. The specific reaction conditions, including the choice of reagents and catalysts, will ultimately determine which functional group reacts and what products are formed.
Interactive Data Table: Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | N/A | C10H8BrNO | 238.08 | N/A |
| 4-bromonaphthalen-2-ol | 5498-31-7 | C10H7BrO | 223.07 | 122 |
| 4-Amino-2-bromonaphthalen-1-ol | 2060063-47-8 | C10H8BrNO | 238.08 | N/A |
| 1-bromonaphthalene | 90-11-9 | C10H7Br | 207.07 | -1 |
| 2-bromonaphthalene | 580-13-2 | C10H7Br | 207.07 | 59 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H8BrNO |
|---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
4-amino-5-bromonaphthalen-2-ol |
InChI |
InChI=1S/C10H8BrNO/c11-8-3-1-2-6-4-7(13)5-9(12)10(6)8/h1-5,13H,12H2 |
InChI Key |
JYDNBRXZBVKFCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CC(=C2C(=C1)Br)N)O |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving 4 Amino 5 Bromonaphthalen 2 Ol and Its Analogs
Elucidation of Reaction Mechanisms in Aminonaphthol Synthesis
The synthesis of aminonaphthols, the core structure of the target compound, can be achieved through several named reactions, each with a distinct and well-studied mechanism.
The Bucherer reaction is a reversible transformation that converts a naphthol into a naphthylamine in the presence of ammonia (B1221849) and an aqueous bisulfite solution. wikipedia.org It is a powerful method for synthesizing primary aminonaphthols. The currently accepted mechanism proceeds through several key steps:
Protonation and Bisulfite Addition: The reaction initiates with the protonation of the electron-rich naphthalene (B1677914) ring of the naphthol, preferentially at C2 or C4. This disrupts the aromaticity of one ring and forms a resonance-stabilized carbocation intermediate. wikipedia.org A bisulfite anion then acts as a nucleophile, attacking the C3 position of this intermediate. wikipedia.org
Tautomerization: The resulting adduct undergoes tautomerization to form a more stable tetralone sulfonic acid derivative. This keto-enol tautomerization is a critical step in the pathway. wikipedia.org
Nucleophilic Attack by Amine: The amine (in this case, ammonia) performs a nucleophilic attack on the carbonyl carbon of the tetralone intermediate. This is followed by dehydration to yield a resonance-stabilized cation. wikipedia.org
Elimination: The intermediate cation can deprotonate to form either an imine or an enamine, which exist in equilibrium. wikipedia.org The final step involves the elimination of the sodium bisulfite group from the enamine, which restores the aromaticity of the naphthalene system and yields the final naphthylamine product. wikipedia.org
The reversibility of the reaction is a key feature; naphthylamines can be converted back to naphthols by treatment with aqueous bisulfite, a process sometimes referred to as the retro-Bucherer reaction. organicreactions.orgchempedia.info
Table 1: Key Intermediates in the Bucherer Reaction
| Step | Intermediate | Description |
| 1 | Resonance-stabilized Naphthalenonium Ion | Formed by protonation of the naphthol ring. |
| 2 | Tetralone Sulfonic Acid | Product of bisulfite addition and tautomerization. wikipedia.org |
| 3 | Amino-tetralone Adduct | Result of nucleophilic attack by the amine. |
| 4 | Resonance-stabilized Cation | Formed after dehydration of the amino-tetralone adduct. wikipedia.org |
| 5 | Enamine | Precedes the final elimination of sodium bisulfite. wikipedia.org |
The Betti reaction, a special case of the Mannich reaction, is a three-component condensation of a naphthol, an aldehyde, and an amine (often ammonia or a primary/secondary amine) to produce aminobenzylnaphthols, known as Betti bases. wikipedia.orgresearchgate.net Two primary mechanistic pathways are proposed for this transformation.
Mechanism I: Schiff Base Formation
In this pathway, the aldehyde and amine first react to form a Schiff base (an imine). The electron-rich naphthol then acts as a nucleophile, attacking the electrophilic carbon of the protonated Schiff base. Subsequent deprotonation re-aromatizes the naphthalene ring to yield the final Betti base product. beilstein-journals.org
Mechanism II: Ortho-Quinone Methide (o-QM) Intermediate
An alternative and widely accepted mechanism involves the initial acid-catalyzed reaction between the naphthol and the aldehyde. researchgate.net This generates a highly reactive ortho-quinone methide (o-QM) intermediate through dehydration. beilstein-journals.orgnih.gov This transient species is a potent electrophile. The amine then performs a nucleophilic 1,4-conjugate addition to the o-QM. nih.gov A final tautomerization step restores the aromaticity of the system, affording the aminonaphthol product. beilstein-journals.org The formation of the o-QM is often considered the driving force of the transformation, leading to re-aromatization in the final step. beilstein-journals.org
Table 2: Comparison of Betti Reaction Mechanisms
| Mechanism Pathway | Key Intermediate | Initial Reaction | Role of Naphthol |
| Schiff Base | Schiff Base (Imine) | Aldehyde + Amine | Nucleophile |
| ortho-Quinone Methide | ortho-Quinone Methide (o-QM) | Naphthol + Aldehyde | Precursor to electrophile |
Examination of Electrophilic and Nucleophilic Aromatic Substitution Mechanisms on Brominated Naphthalene Systems
The presence of multiple substituents on the naphthalene core of 4-amino-5-bromonaphthalen-2-ol significantly influences its reactivity in substitution reactions. The -OH and -NH₂ groups are strong activating, ortho-, para-directing groups due to their ability to donate electron density via resonance. Conversely, the -Br atom is a deactivating group due to its inductive electron withdrawal, but it also acts as an ortho-, para-director because of resonance donation from its lone pairs. saskoer.ca
In an electrophilic aromatic substitution (EAS) , the reaction proceeds via a two-step addition-elimination mechanism. masterorganicchemistry.comlibretexts.org The aromatic π-system attacks an electrophile (E⁺), forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. byjus.combyjus.com This step is typically the rate-determining step as it involves the temporary loss of aromaticity. masterorganicchemistry.com The stability of this intermediate dictates the regiochemical outcome. For a substrate like this compound, the powerful activating effects of the -OH and -NH₂ groups will dominate, directing incoming electrophiles to the positions ortho and para to them, leading to a complex mixture of products unless one position is overwhelmingly favored electronically and sterically. The bromine at C5 will sterically hinder attack at C4a and C6, while the amino group at C4 will direct primarily to C3. The hydroxyl at C2 will strongly direct to C1 and C3. The combined effect makes the C1 and C3 positions the most likely sites for electrophilic attack.
In a nucleophilic aromatic substitution (SₙAr) , the mechanism is contingent on the presence of strong electron-withdrawing groups and a good leaving group. In the case of this compound, the system is electron-rich and not predisposed to SₙAr. However, in related brominated naphthalene systems bearing strong electron-withdrawing groups (e.g., -NO₂), the SₙAr reaction can occur. The mechanism involves the nucleophilic attack on the carbon bearing the leaving group (e.g., bromide) to form a resonance-stabilized carbanion known as a Meisenheimer complex. nih.gov The negative charge is delocalized, particularly if electron-withdrawing groups are positioned ortho or para to the site of attack. The subsequent departure of the leaving group restores the aromaticity.
Understanding the Intricacies of C-C and C-N Bond Formation in Catalytic Reactions
The bromine atom on the naphthalene ring serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new C-C and C-N bonds.
C-C Bond Formation: Reactions such as the Suzuki, Stille, and Heck couplings are powerful methods for forming C-C bonds. The general catalytic cycle for a Suzuki coupling, for instance, involving a bromonaphthalene derivative (Ar-Br) and an organoboron reagent (R-B(OR)₂), proceeds as follows:
Oxidative Addition: The active Pd(0) catalyst inserts into the Ar-Br bond to form a Pd(II) intermediate, Ar-Pd(II)-Br.
Transmetalation: In the presence of a base, the organic group (R) is transferred from the boron atom to the palladium center, displacing the bromide and forming Ar-Pd(II)-R.
Reductive Elimination: The two organic fragments, Ar and R, couple and are eliminated from the palladium center, forming the new Ar-R bond and regenerating the Pd(0) catalyst.
C-N Bond Formation: The Buchwald-Hartwig amination is a premier method for forming C-N bonds. tcichemicals.com The mechanism is similar to that of C-C coupling reactions but involves an amine instead of an organometallic reagent.
Oxidative Addition: A Pd(0) catalyst reacts with the aryl bromide (Ar-Br) to form an Ar-Pd(II)-Br complex.
Amine Coordination and Deprotonation: An amine (R₂NH) coordinates to the palladium complex. In the presence of a strong base, the amine is deprotonated to form a palladium-amido complex.
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium, forming the new C-N bond (Ar-NR₂) and regenerating the Pd(0) catalyst.
In both C-C and C-N bond formation, the electronic properties of the bromonaphthalene substrate can influence the rate of the oxidative addition step, which is often rate-limiting.
Analysis of Substituent Effects on Reaction Selectivity, Regioselectivity, and Kinetics
The regioselectivity and kinetics of reactions on polysubstituted naphthalenes like this compound are governed by the cumulative electronic and steric effects of all substituents.
Electronic Effects: The -OH and -NH₂ groups are strong resonance electron-donating groups (EDGs) and are thus powerful activating groups that increase the rate of electrophilic aromatic substitution. saskoer.calibretexts.org The -Br group is an electron-withdrawing group (EWG) by induction but a weak resonance donor. The net effect is deactivation, but it still directs incoming electrophiles to the ortho and para positions. saskoer.ca In EAS, the directing effects of the activators (-OH, -NH₂) will overpower the directing effect of the deactivating -Br. The positions most activated by the synergistic effects of the amino and hydroxyl groups will be the most reactive.
Regioselectivity: In EAS, there is a competition between the directing abilities of the substituents. The -OH at C2 directs to C1 and C3. The -NH₂ at C4 directs to C3 and C5 (which is blocked by Br). The bromine at C5 directs to C4 (blocked by NH₂) and C6. The strongest activation is likely at the C1 and C3 positions. Steric hindrance from the peri-position bromine at C5 will likely disfavor substitution at C6, further enhancing selectivity for other positions.
Kinetics: The rate of EAS reactions will be significantly enhanced compared to unsubstituted naphthalene due to the presence of two strong activating groups. libretexts.org Conversely, for catalytic cross-coupling reactions, the electron-donating nature of the -OH and -NH₂ groups can slow down the oxidative addition step, which is favored by electron-poor aryl halides. Therefore, harsher reaction conditions might be necessary for C-C or C-N coupling compared to a naphthalene substituted with only a bromine atom.
Advanced Spectroscopic Characterization Methodologies for 4 Amino 5 Bromonaphthalen 2 Ol and Derived Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D-NMR, NOESY, COSY, HSQC, HMBC)
¹H NMR Spectroscopy is used to identify the number and environment of hydrogen atoms. For 4-Amino-5-bromonaphthalen-2-ol, the aromatic protons would appear as distinct signals in the downfield region of the spectrum, typically between 6.5 and 8.5 ppm. The chemical shifts would be influenced by the electronic effects of the amino (-NH₂), hydroxyl (-OH), and bromo (-Br) substituents. The protons of the amino and hydroxyl groups would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.
¹³C NMR Spectroscopy provides information about the carbon skeleton. The spectrum would show ten distinct signals for the ten carbon atoms of the naphthalene (B1677914) ring system. The carbons attached to the electronegative oxygen, nitrogen, and bromine atoms (C-2, C-4, C-5) would be significantly shifted downfield. For instance, the carbon bearing the hydroxyl group (C-2) would likely resonate at a higher chemical shift compared to the other carbons. spectrabase.comchemicalbook.comchemicalbook.comspectrabase.comspectrabase.com
2D-NMR Techniques are essential for assembling the molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to identify adjacent protons on the naphthalene ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart, which is critical for identifying the connectivity across the entire molecule and confirming the positions of the substituents.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space, which helps in determining the spatial arrangement of the substituents.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 | - | ~125.0 |
| C2 | - | ~150.0 |
| C3 | ~6.8 - 7.2 | ~110.0 |
| C4 | - | ~140.0 |
| C4a | - | ~128.0 |
| C5 | - | ~115.0 |
| C6 | ~7.2 - 7.6 | ~127.0 |
| C7 | ~7.0 - 7.4 | ~124.0 |
| C8 | ~7.8 - 8.2 | ~129.0 |
| C8a | - | ~135.0 |
| 2-OH | Variable (broad) | - |
| 4-NH₂ | Variable (broad) | - |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Bond Characterization
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in this compound.
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. researchgate.netvscht.cznist.govlibretexts.orgnih.gov
O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl group.
N-H Stretching: One or two sharp bands around 3300-3500 cm⁻¹ would correspond to the amino group.
C-H Stretching (Aromatic): Signals would appear just above 3000 cm⁻¹. libretexts.org
C=C Stretching (Aromatic): Multiple sharp bands in the 1450-1600 cm⁻¹ region are characteristic of the naphthalene ring.
C-O Stretching: A strong band in the 1200-1300 cm⁻¹ range would be indicative of the phenolic C-O bond.
C-N Stretching: A band in the 1250-1350 cm⁻¹ region would correspond to the aromatic amine C-N bond.
C-Br Stretching: The carbon-bromine stretching vibration is expected in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.
Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations. researchgate.netresearchgate.netphysicsopenlab.orgacs.orgspectroscopyonline.com The Raman spectrum would also show characteristic peaks for the aromatic ring vibrations. The C-Br bond, being highly polarizable, would likely produce a strong Raman signal. researchgate.netresearchgate.net For brominated compounds, a peak corresponding to Br-Br stretching vibrations may also be observed if there is any free bromine present. researchgate.net
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group/Bond | Technique | Expected Frequency Range (cm⁻¹) |
| O-H Stretch | IR | 3200 - 3600 (broad) |
| N-H Stretch | IR | 3300 - 3500 (sharp) |
| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 |
| Aromatic C=C Stretch | IR, Raman | 1450 - 1600 |
| C-O Stretch | IR | 1200 - 1300 |
| C-N Stretch | IR | 1250 - 1350 |
| C-Br Stretch | IR, Raman | 500 - 600 |
Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Analysis (High-Resolution Mass Spectrometry (HRMS), Electrospray Ionization Mass Spectrometry (ESI-MS))
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, both low-resolution and high-resolution MS would provide valuable information. tandfonline.comresearchgate.netnih.govlongdom.org
Electrospray Ionization (ESI-MS) is a soft ionization technique that would likely be used to generate the molecular ion of this compound. The mass spectrum would show a prominent peak for the protonated molecule [M+H]⁺. A key feature would be the isotopic pattern characteristic of a bromine-containing compound. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion region would display two peaks of almost equal intensity, separated by two mass units (the [M+H]⁺ and [M+2+H]⁺ peaks).
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, often to within a few parts per million (ppm). longdom.org This precision allows for the unambiguous determination of the elemental formula of the compound by distinguishing it from other molecules with the same nominal mass. longdom.org For C₁₀H₈BrNO, HRMS would confirm this exact elemental composition.
Fragmentation Analysis through tandem MS (MS/MS) can provide structural information. The molecular ion could undergo fragmentation, leading to the loss of small neutral molecules or radicals. Potential fragmentation pathways for this compound could include the loss of the bromine atom, a molecule of carbon monoxide (CO) from the phenolic ring, or hydrogen cyanide (HCN) involving the amino group.
Table 3: Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C₁₀H₈BrNO |
| Nominal Molecular Weight | 237/239 g/mol |
| Exact Mass ([M+H]⁺) | 237.9862 (for ⁷⁹Br), 239.9842 (for ⁸¹Br) |
| Key Isotopic Pattern | Two peaks of ~1:1 intensity at m/z [M+H]⁺ and [M+2+H]⁺ |
| Potential Fragments | [M-Br]⁺, [M-CO]⁺, [M-HCN]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Pathway Analysis
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule, typically π→π* transitions in conjugated systems. The naphthalene ring system of this compound is a large chromophore that will absorb strongly in the UV region. researchgate.netscience-softcon.deresearchgate.netnih.govnist.gov
The UV-Vis spectrum of a simple naphthalene core shows characteristic absorption bands. The presence of the amino (-NH₂) and hydroxyl (-OH) groups, which are strong auxochromes, would be expected to cause a bathochromic (red) shift in the absorption maxima to longer wavelengths and an increase in the molar absorptivity. The bromine atom would also contribute to a slight red shift. The spectrum would likely display multiple absorption bands corresponding to different electronic transitions within the extended π-system of the substituted naphthalene. The position of these bands can be sensitive to the solvent polarity. researchgate.net
Table 4: Predicted UV-Vis Absorption Maxima for this compound
| Transition Type | Predicted λₘₐₓ Range (nm) | Notes |
| π → π | 220 - 250 | Corresponds to high-energy transitions within the aromatic system. |
| π → π | 280 - 350 | Lower energy transitions, shifted to longer wavelengths by substituents. |
X-Ray Diffraction (XRD) for Single-Crystal and Powder Solid-State Structure Determination and Crystallographic Analysis
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional structure of a crystalline solid.
Single-Crystal XRD analysis, if a suitable crystal can be grown, would provide precise information on bond lengths, bond angles, and torsion angles within the this compound molecule. It would also reveal how the molecules pack in the crystal lattice, including intermolecular interactions such as hydrogen bonding involving the amino and hydroxyl groups. This technique provides an unambiguous confirmation of the molecular structure. mdpi.com
Powder XRD (PXRD) is used for the analysis of polycrystalline materials. It provides a characteristic diffraction pattern that serves as a "fingerprint" for a specific crystalline phase. PXRD is valuable for confirming the identity and purity of a synthesized batch of the compound, as well as for studying polymorphism.
While specific crystallographic data for this compound is not available, analysis of similar structures would allow for the prediction of expected bond lengths and angles. For example, studies on other complex heterocyclic compounds demonstrate how XRD can be used to determine unit cell parameters and the spatial arrangement of molecules. mdpi.com
Table 5: Illustrative Crystallographic Parameters Obtainable from Single-Crystal XRD
| Parameter | Type of Information Provided |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | Symmetry of the crystal lattice |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Bond Lengths | e.g., C-C, C-O, C-N, C-Br distances (in Å) |
| Bond Angles | e.g., C-C-C, C-C-O angles (in °) |
| Hydrogen Bonding | Identification of donor-acceptor distances and angles |
Elemental Analysis for Precise Empirical Formula Confirmation and Purity Assessment
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is then compared to the theoretical percentages calculated from the proposed empirical formula. For this compound (C₁₀H₈BrNO), elemental analysis would be used to confirm that the synthesized product has the correct elemental composition. A close match between the experimental and theoretical values (typically within ±0.4%) is a strong indicator of the compound's purity and supports the proposed molecular formula. researchgate.net
Table 6: Theoretical Elemental Composition of this compound (C₁₀H₈BrNO)
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | 12.011 | 10 | 120.11 | 50.44 |
| Hydrogen | 1.008 | 8 | 8.064 | 3.39 |
| Bromine | 79.904 | 1 | 79.904 | 33.55 |
| Nitrogen | 14.007 | 1 | 14.007 | 5.88 |
| Oxygen | 15.999 | 1 | 15.999 | 6.72 |
| Total | - | - | 238.084 | 100.00 |
Synthesis and Reactivity of Chemically Modified Derivatives of 4 Amino 5 Bromonaphthalen 2 Ol
Chemical Transformations at the Amino Group
The primary aromatic amino group is a versatile functional handle for a range of chemical transformations, including reactions that expand the molecule's carbon skeleton, introduce new functional groups, or form linkages to other molecular systems.
Acylation, Alkylation, and Arylation for Amine Functionalization
The nucleophilic nature of the amino group in 4-Amino-5-bromonaphthalen-2-ol allows it to readily react with various electrophiles.
Acylation involves the reaction of the amino group with acylating agents such as acyl chlorides or anhydrides to form amides. This transformation is often used to protect the amino group or to introduce specific acyl moieties that can alter the compound's properties. Under acidic conditions, the amino group is protonated, which prevents it from being acylated, allowing for selective reactions at other sites if necessary. nih.gov
Alkylation introduces alkyl groups to the amino function. This can be achieved using alkyl halides, although this method can sometimes lead to over-alkylation, producing secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. Reductive amination, which involves the reaction with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled method for mono-alkylation.
Arylation forms a new carbon-nitrogen bond between the amino group and an aromatic ring. Modern cross-coupling reactions, often catalyzed by transition metals like palladium or copper, are effective methods for the arylation of amines. nih.govsemanticscholar.org These reactions typically involve aryl halides or boronic acids as the aryl source. mdpi.com
Table 1: Examples of Amine Functionalization Reactions
| Reaction Type | Reagent Example | Product Class |
|---|---|---|
| Acylation | Acetyl chloride | N-(5-Bromo-2-hydroxy-naphthalen-1-yl)acetamide |
| Alkylation | Methyl iodide | 5-Bromo-1-(methylamino)naphthalen-2-ol |
| Arylation | Phenylboronic acid | 5-Bromo-1-(phenylamino)naphthalen-2-ol |
Formation of Imine and Schiff Base Derivatives
The primary amino group of this compound can undergo condensation reactions with aldehydes or ketones to form imines, commonly known as Schiff bases. redalyc.orgmasterorganicchemistry.com This reaction is typically catalyzed by an acid and involves the formation of a hemiaminal intermediate, which then dehydrates to yield the C=N double bond characteristic of an imine. imist.ma
The formation of Schiff bases is a reversible process, and the resulting imines can be hydrolyzed back to the parent amine and carbonyl compound in the presence of aqueous acid. nih.gov The synthesis of these derivatives is significant as the imine linkage can introduce a wide range of substituents into the molecule, depending on the structure of the carbonyl compound used. organic-chemistry.orgresearchgate.netsemanticscholar.orgnih.gov Schiff bases are important intermediates in organic synthesis and are also studied for their potential biological activities. imist.ma
Table 2: Synthesis of Schiff Base Derivatives
| Carbonyl Compound | Schiff Base Product Name |
|---|---|
| Benzaldehyde | 4-(Benzylideneamino)-5-bromonaphthalen-2-ol |
| Acetone | 4-((Propan-2-ylidene)amino)-5-bromonaphthalen-2-ol |
| 4-Methoxybenzaldehyde | 4-((4-Methoxybenzylidene)amino)-5-bromonaphthalen-2-ol |
Diazotization and Subsequent Coupling Reactions for Azo Compound Synthesis
Aromatic primary amines are precursors for the synthesis of azo compounds through diazotization followed by an azo coupling reaction. uobaghdad.edu.iq The amino group of this compound can be converted into a diazonium salt by treatment with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). cuhk.edu.hkdtic.mil
The resulting diazonium salt, 5-bromo-2-hydroxy-naphthalene-1-diazonium chloride, is an electrophilic species that can react with electron-rich aromatic compounds, such as phenols and anilines, in an electrophilic aromatic substitution reaction known as azo coupling. researchgate.net This reaction typically occurs at the para position of the coupling partner. The product of this reaction is an azo compound, characterized by the -N=N- functional group, which often imparts color to the molecule. cuhk.edu.hkresearchgate.net Azo dyes represent a significant class of industrial colorants. cuhk.edu.hk
Table 3: Azo Coupling Reactions
| Coupling Partner | Azo Compound Product Name |
|---|---|
| Phenol | 4-((4-Hydroxyphenyl)diazenyl)-5-bromonaphthalen-2-ol |
| Naphthalen-2-ol | 4-((2-Hydroxynaphthalen-1-yl)diazenyl)-5-bromonaphthalen-2-ol |
| Aniline | 4-((4-Aminophenyl)diazenyl)-5-bromonaphthalen-2-ol |
Chemical Transformations at the Hydroxyl Group
The phenolic hydroxyl group on the naphthalene (B1677914) ring is another key site for derivatization, allowing for modifications that can alter solubility, reactivity, and electronic properties.
Etherification and Esterification Reactions for Hydroxyl Protection and Derivatization
The hydroxyl group of this compound can be converted into ethers or esters. These reactions are often employed to protect the hydroxyl group during other synthetic steps or to introduce new functionalities.
Etherification , such as the Williamson ether synthesis, involves deprotonating the hydroxyl group with a base to form a nucleophilic alkoxide, which then reacts with an alkyl halide to form an ether.
Esterification can be achieved by reacting the naphthol with a carboxylic acid or its derivative (e.g., acyl chloride or anhydride). The Fischer esterification, using a carboxylic acid and an acid catalyst, is a common method. Alternatively, using more reactive acyl chlorides or anhydrides, often in the presence of a base like pyridine, can lead to higher yields. nih.gov
Table 4: Derivatization of the Hydroxyl Group | Reaction Type | Reagent Example | Product Class | | :--- | :--- | | Etherification | Benzyl (B1604629) bromide | 1-Amino-5-bromo-2-(benzyloxy)naphthalene | | Esterification | Acetic anhydride (B1165640) | 4-Amino-5-bromo-naphthalen-2-yl acetate (B1210297) |
Oxidation Reactions of the Naphthol Moiety
Phenolic compounds, including naphthols, are susceptible to oxidation. The hydroxyl group activates the aromatic ring, making it more prone to oxidation compared to unsubstituted naphthalene. The oxidation of the naphthol moiety in this compound can lead to the formation of quinones.
Depending on the oxidizing agent and reaction conditions, various products can be obtained. Mild oxidizing agents may lead to the formation of a quinone structure. For instance, oxidation could potentially yield 4-amino-5-bromo-naphthalene-1,2-dione. The development of catalytic methods for aerobic oxidation offers an environmentally friendly alternative to traditional stoichiometric oxidants. orgsyn.orgnih.gov The presence of the amino group can also influence the outcome of the oxidation reaction, potentially leading to more complex products through intramolecular reactions or polymerization.
Table 5: Potential Oxidation Product
| Oxidizing Agent | Potential Product |
|---|---|
| Fremy's salt (Potassium nitrosodisulfonate) | 4-Amino-5-bromo-naphthalene-1,2-dione |
| Ceric ammonium nitrate (B79036) (CAN) | 4-Amino-5-bromo-naphthalene-1,2-dione |
Transformations Involving the Bromo Substituent
The bromine atom at the C5 position of this compound is a key functional handle for a variety of chemical transformations. Its presence allows for the application of modern synthetic methodologies to introduce new carbon-carbon and carbon-heteroatom bonds, significantly expanding the molecular diversity accessible from this starting material.
Nucleophilic Aromatic Substitution Reactions for Halogen Displacement
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the modification of aromatic rings. nih.gov The generally accepted mechanism involves a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex. nih.gov However, the success of this reaction is highly dependent on the electronic properties of the aromatic substrate. SNAr reactions are typically facile only when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the anionic intermediate formed upon nucleophilic attack. libretexts.org
In the case of this compound, the naphthalene ring is substituted with two strong electron-donating groups: an amino (-NH₂) group and a hydroxyl (-OH) group. These groups increase the electron density of the aromatic system, thereby deactivating it towards nucleophilic attack. Consequently, direct displacement of the bromo substituent by a nucleophile via the classical SNAr mechanism is electronically disfavored and generally not a viable synthetic route under standard conditions. Alternative strategies, such as transition-metal-catalyzed coupling reactions, are typically employed to achieve functionalization at this position.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for Carbon-Carbon and Carbon-Heteroatom Bond Formation
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, providing powerful tools for the formation of C-C and C-heteroatom bonds. The bromo substituent on derivatives of this compound serves as an excellent electrophilic partner for these transformations. Prior to these reactions, the amino and hydroxyl groups are often protected (e.g., as amides and ethers, respectively) to prevent side reactions and improve solubility.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide. organic-chemistry.orgnih.gov This reaction is known for its mild conditions and high tolerance of functional groups. nih.gov The bromo derivative of protected this compound can be coupled with a wide range of aryl, heteroaryl, or vinyl boronic acids or their esters to generate biaryl and related structures. organic-chemistry.orglibretexts.org The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base) and reductive elimination to yield the final product. libretexts.org
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Boronic Acid/Ester | Product Structure |
| 1 | Phenylboronic acid | 4-Amino-5-phenylnaphthalen-2-ol derivative |
| 2 | Thiophene-2-boronic acid | 4-Amino-5-(thiophen-2-yl)naphthalen-2-ol derivative |
| 3 | 4-Methoxyphenylboronic acid | 4-Amino-5-(4-methoxyphenyl)naphthalen-2-ol derivative |
| 4 | Vinylboronic acid pinacol (B44631) ester | 4-Amino-5-vinylnaphthalen-2-ol derivative |
Heck Reaction: The Heck reaction facilitates the coupling of aryl halides with alkenes, providing a direct route to substituted olefins. organic-chemistry.orgdrugfuture.com In this process, the protected this compound derivative reacts with an alkene in the presence of a palladium catalyst and a base. nih.gov This reaction is a powerful tool for introducing alkenyl substituents onto the naphthalene core, which can serve as handles for further synthetic manipulations. organic-chemistry.org
Table 2: Representative Heck Coupling Reactions
| Entry | Alkene | Product Structure |
| 1 | Styrene | 4-Amino-5-styrylnaphthalen-2-ol derivative |
| 2 | n-Butyl acrylate | n-Butyl (E)-3-(4-amino-2-hydroxynaphthalen-5-yl)acrylate derivative |
| 3 | 1-Octene | 4-Amino-5-(oct-1-en-2-yl)naphthalen-2-ol derivative |
Sonogashira Coupling: The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes. organic-chemistry.orgwikipedia.org This reaction, co-catalyzed by palladium and copper(I), allows for the synthesis of aryl alkynes, which are valuable intermediates in organic synthesis. libretexts.orgresearchgate.net Derivatives of this compound can be coupled with various terminal alkynes to produce a range of functionalized naphthalene systems. nih.gov
Table 3: Representative Sonogashira Coupling Reactions
| Entry | Terminal Alkyne | Product Structure |
| 1 | Phenylacetylene | 4-Amino-5-(phenylethynyl)naphthalen-2-ol derivative |
| 2 | 1-Hexyne | 4-Amino-5-(hex-1-yn-1-yl)naphthalen-2-ol derivative |
| 3 | Trimethylsilylacetylene | 4-Amino-5-((trimethylsilyl)ethynyl)naphthalen-2-ol derivative |
| 4 | Propargyl alcohol | 3-(4-Amino-2-hydroxynaphthalen-5-yl)prop-2-yn-1-ol derivative |
Formation of Organometallic Reagents (e.g., Grignard reagents) for Further Functionalization
Grignard reagents are powerful carbon nucleophiles widely used for forming new carbon-carbon bonds. masterorganicchemistry.comyoutube.com They are typically prepared by reacting an organic halide with magnesium metal in an ethereal solvent. masterorganicchemistry.comwikipedia.org However, the formation of a Grignard reagent is incompatible with acidic protons. Grignard reagents are extremely strong bases and will readily deprotonate functional groups such as alcohols, amines, and carboxylic acids. masterorganicchemistry.comstudy.com
Due to the presence of the acidic hydroxyl (-OH) and amino (-NH₂) groups, it is not possible to directly form a Grignard reagent from this compound. study.com Any Grignard reagent formed would be immediately quenched by these proton sources. To circumvent this issue, the amino and hydroxyl groups must first be protected with groups that are stable to the Grignard formation conditions (e.g., tert-butyldimethylsilyl (TBDMS) for the hydroxyl group and tert-butoxycarbonyl (Boc) for the amino group). Once protected, the bromo-naphthalene derivative can be treated with magnesium to form the corresponding Grignard reagent, which can then be reacted with a variety of electrophiles, such as aldehydes, ketones, and carbon dioxide, for further functionalization. masterorganicchemistry.comadichemistry.com
Broader Functionalization of the Naphthalene Ring System
Beyond modifications at the bromo-substituted position, the this compound core offers opportunities for further functionalization on the naphthalene ring itself, as well as for the construction of more complex fused heterocyclic systems.
Further Electrophilic Aromatic Substitution Reactions on the Naphthalene Core
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, allowing for the introduction of a wide range of functional groups. masterorganicchemistry.com The regiochemical outcome of EAS reactions on substituted naphthalene systems is dictated by the electronic properties of the existing substituents. The this compound ring system contains two powerful activating, ortho-, para-directing groups: the hydroxyl group at C2 and the amino group at C4.
These groups strongly activate the ring to which they are attached (the ring containing C1-C4) towards electrophilic attack. The hydroxyl group directs incoming electrophiles to the C1 and C3 positions, while the amino group directs to the C3 position. Given that the C3 position is activated by both groups, it is a highly probable site for substitution. The C1 position is also strongly activated by the hydroxyl group. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to occur selectively on the activated ring at the C1 or C3 positions, pending steric considerations.
Intramolecular and Intermolecular Cyclization Reactions to Form Fused Heterocyclic Systems
The strategically positioned amino and hydroxyl groups on the this compound scaffold provide ideal anchor points for constructing novel fused heterocyclic systems through cyclization reactions. These reactions can be designed to be either intramolecular or intermolecular, leading to a wide variety of complex polycyclic structures.
For instance, the amino group at C4 and a suitable functional group introduced at C5 (following a cross-coupling reaction) can undergo intramolecular cyclization. If a carboxylic acid or ester group is introduced at C5 via Suzuki coupling followed by oxidation, subsequent intramolecular amidation could lead to the formation of a fused pyridinone ring. Similarly, an intermolecular reaction involving a bifunctional reagent could bridge the C2-hydroxyl and C4-amino groups to form a fused oxazine (B8389632) or similar six-membered heterocycle. Such cyclization strategies are a powerful approach to building molecular complexity and accessing novel scaffolds with potential applications in materials science and medicinal chemistry. nih.gov
Development of Stereoselective Syntheses for Chiral Derivatives
A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific studies detailing the development of stereoselective syntheses for chiral derivatives of this compound. Research in the field of asymmetric synthesis is extensive; however, methodologies directly applicable to this particular substituted aminonaphthol have not been reported.
While there is a wealth of information on the stereoselective synthesis of broader classes of related compounds, such as chiral 1,1'-bi-2-naphthol (B31242) (BINOL) derivatives and other functionalized naphthalenes, these methods are not directly transferable to the creation of chiral centers from the this compound scaffold. The existing literature on analogous compounds focuses on strategies that are not readily applicable to this specific molecule. These strategies often include:
Asymmetric Catalysis for C-C Bond Formation: Many stereoselective syntheses involving naphthols are centered on the atroposelective coupling of two naphthol units to create axially chiral biaryls like BINOL. This is fundamentally different from creating a stereocenter on a single pre-existing naphthol unit.
Dearomatization Reactions: Recent advances have been made in the enantioselective dearomatization of naphthols to create chiral cyclic structures. However, these methods have not been specifically applied to substrates with the substitution pattern of this compound.
Functionalization of the Naphthyl Ring: While various methods exist for the functionalization of naphthalenes, reports on stereoselective additions or substitutions that would generate a chiral derivative from this specific starting material are not available.
The unique substitution pattern of this compound, with its amino, bromo, and hydroxyl groups, presents a complex landscape for developing stereoselective transformations. The interplay of the electronic and steric effects of these substituents would require dedicated research to establish effective and selective catalytic systems.
Consequently, due to the lack of published research, no detailed research findings or data tables on the stereoselective synthesis of chiral derivatives of this compound can be presented. This area appears to be an unexplored field within synthetic organic chemistry, offering potential opportunities for future research endeavors.
Advanced Research Directions and Future Perspectives in 4 Amino 5 Bromonaphthalen 2 Ol Chemistry
Innovation in Green and Sustainable Synthetic Methodologies
The principles of green chemistry are increasingly pivotal in guiding synthetic strategies, aiming to reduce environmental impact and enhance efficiency. For the synthesis and derivatization of 4-Amino-5-bromonaphthalen-2-ol and related aminonaphthols, several innovative and sustainable methodologies are being explored.
Solvent-Free Synthesis: A significant advancement in green chemistry is the development of solvent-free reaction conditions, which minimize the use of volatile and often hazardous organic solvents. The synthesis of aminoalkylnaphthols, for instance, has been successfully achieved by heating a mixture of 2-naphthol, secondary amines, and aldehydes under solvent-free conditions. rsc.org This approach not only reduces waste but can also lead to improved stereoselectivity. rsc.org Similarly, solvent-free interactions of 4-amino-1-naphthol with various isothiocyanates have been carried out in the presence of natural catalysts like lemon juice under sunlight, affording high yields of substituted thiocarbamido-naphthols. orientjchem.org These methods highlight a promising avenue for the eco-friendly synthesis of derivatives of this compound.
Catalyst Recycling: The use of heterogeneous and recyclable catalysts is another key aspect of sustainable synthesis. Nanocatalysts, such as magnetic iron oxide (Fe3O4), zinc oxide (ZnO), and copper oxide (CuO) nanoparticles, have been employed as efficient and recyclable heterogeneous catalysts for the synthesis of amidoalkyl naphthols from β-naphthol, aromatic aldehydes, and amides or amines. iau.ir These catalysts can be easily recovered and reused for multiple reaction cycles without a significant loss in their activity, offering both economic and environmental benefits. iau.ir The development of similar recyclable catalytic systems for reactions involving this compound would be a significant step towards more sustainable chemical processes.
| Green Synthesis Approach | Key Features | Potential Application for this compound |
| Solvent-Free Synthesis | Reduces or eliminates the use of volatile organic solvents, minimizes waste, can improve selectivity. rsc.orgorientjchem.org | Direct derivatization of the amino or hydroxyl group without the need for a solvent medium. |
| Recyclable Nanocatalysts | Heterogeneous catalysts that can be easily separated from the reaction mixture and reused multiple times. iau.ir | Catalytic C-C and C-N bond-forming reactions to introduce new functional groups onto the naphthalene (B1677914) core. |
| Natural Catalysts | Utilization of readily available and biodegradable catalysts from natural sources. orientjchem.org | Mild and environmentally friendly functionalization reactions. |
In-Depth Exploration of Underexplored Reaction Mechanisms and Pathways
A thorough understanding of reaction mechanisms is crucial for optimizing reaction conditions, predicting outcomes, and designing novel transformations. While the synthetic utility of aminonaphthols is well-established, a detailed mechanistic understanding of many of their reactions remains an area ripe for exploration. For this compound, the interplay between the electron-donating amino and hydroxyl groups and the electron-withdrawing bromine atom can lead to complex and interesting reactivity that warrants in-depth investigation.
Key areas for mechanistic exploration include:
Regioselectivity of Electrophilic Aromatic Substitution: The directing effects of the existing substituents on the naphthalene ring can lead to a variety of products in electrophilic substitution reactions. A systematic study of the regioselectivity of reactions such as nitration, halogenation, and Friedel-Crafts acylation would provide valuable insights into the electronic nature of the substituted naphthalene core.
Mechanism of Metal-Catalyzed Cross-Coupling Reactions: The bromine atom at the 5-position serves as a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. Detailed mechanistic studies, potentially employing kinetic analysis and in-situ spectroscopic techniques, could elucidate the catalytic cycles and the factors governing reaction efficiency and selectivity.
Pathways of Oxidative Coupling and Polymerization: The amino and hydroxyl groups can participate in oxidative coupling reactions, potentially leading to the formation of novel dimeric or polymeric structures with interesting electronic and material properties. Investigating the mechanisms of these transformations could enable the controlled synthesis of new functional materials.
Rational Design and Synthesis of Structurally Diverse Naphthol Scaffolds with Tunable Electronic Properties
The this compound scaffold provides a versatile starting point for the rational design and synthesis of a wide array of structurally diverse naphthol derivatives with tailored electronic properties. By strategically modifying the functional groups and extending the aromatic system, it is possible to fine-tune the optical and electronic characteristics of the resulting molecules for various applications.
Diversity-Oriented Synthesis: The concept of diversity-oriented synthesis (DOS) can be applied to the naphthalene scaffold to rapidly generate libraries of compounds with diverse structures and functionalities. acs.orgacs.org Site-selective C-H functionalization represents a powerful strategy to introduce a variety of substituents at different positions on the naphthalene ring, thereby expanding the accessible chemical space. acs.org
Tuning Electronic Properties: The electronic properties of the naphthol scaffold can be modulated through several strategies:
Introduction of Electron-Donating and Electron-Withdrawing Groups: The installation of additional substituents with varying electronic effects can significantly alter the HOMO-LUMO gap and, consequently, the absorption and emission properties of the molecule.
Extension of the π-Conjugated System: Annulation reactions or the introduction of unsaturated side chains can extend the π-conjugation of the naphthalene system, leading to red-shifted absorption and emission spectra.
Formation of Fused Heterocyclic Systems: The amino and hydroxyl groups can be utilized as handles to construct fused heterocyclic rings, such as oxazoles, thiazoles, or pyridines, onto the naphthalene core, creating novel chromophores and fluorophores with unique photophysical properties. nih.gov
| Design Strategy | Desired Outcome | Example Modification |
| Diversity-Oriented Synthesis | Generation of a library of structurally diverse compounds for screening. acs.orgacs.org | Site-selective C-H functionalization with various coupling partners. |
| Tuning Electronic Properties | Control over absorption, emission, and redox potentials. | Introduction of nitro or cyano groups; extension with styryl or ethynyl moieties. |
| Fused Heterocycle Formation | Creation of novel polycyclic aromatic systems with unique properties. nih.gov | Reaction with dicarbonyl compounds or other bifunctional reagents. |
Advanced Computational Methodologies for Predictive Modeling and Reaction Design
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting molecular properties, elucidating reaction mechanisms, and guiding the design of new synthetic routes. mdpi.comresearchgate.net The application of these methodologies to the chemistry of this compound can provide valuable insights and accelerate the discovery of new compounds and reactions.
Predicting Reactivity and Regioselectivity: DFT calculations can be used to model the electronic structure of this compound and its derivatives, allowing for the prediction of the most likely sites for electrophilic and nucleophilic attack. This information can be used to rationalize observed regioselectivities and to design reactions that favor the formation of a desired isomer.
Modeling Reaction Mechanisms: Computational modeling can be employed to investigate the transition states and intermediates of proposed reaction pathways, providing a detailed understanding of the reaction mechanism at the molecular level. rsc.org This can help to identify the rate-determining step and to suggest modifications to the reaction conditions or catalyst that could improve the reaction efficiency.
Designing Novel Scaffolds: By calculating the electronic and optical properties of virtual compounds based on the this compound scaffold, it is possible to rationally design new molecules with specific desired characteristics before embarking on their synthesis in the laboratory. nih.gov This in silico screening approach can save significant time and resources in the discovery of new functional materials and bioactive molecules.
Application of this compound as a Versatile Building Block in the Construction of Complex Molecular Architectures for Exploratory Chemical Research
The unique combination of functional groups on this compound makes it a highly valuable and versatile building block for the construction of more complex molecular architectures. researchgate.net Its potential applications span the synthesis of novel heterocyclic compounds, the development of supramolecular assemblies, and the creation of functional materials.
Synthesis of Heterocyclic Compounds: The amino and hydroxyl groups can participate in cyclization reactions to form a variety of fused heterocyclic systems. For example, 2-naphthol-based multicomponent reactions have been extensively used for the construction of diverse N/O-containing heterocyclic frameworks. nih.gov The presence of the bromine atom provides a further point of diversification, allowing for the introduction of additional complexity through cross-coupling reactions either before or after the heterocycle formation.
Construction of Supramolecular Architectures: The naphthyl moiety can engage in π-π stacking interactions, which are a key driving force in the formation of supramolecular assemblies. nih.gov By incorporating this compound into larger molecular structures, it is possible to design and construct well-ordered nanoscale structures, such as supramolecular polymers and organic frameworks. nih.gov The amino and hydroxyl groups can also participate in hydrogen bonding, further directing the self-assembly process.
Development of Functional Materials: The tunable electronic properties of derivatives of this compound make them promising candidates for the development of new functional materials. For example, by incorporating this scaffold into conjugated polymers or dendrimers, it may be possible to create materials with applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
| Application Area | Key Features of this compound | Potential Complex Architectures |
| Heterocyclic Synthesis | Reactive amino and hydroxyl groups, diversifiable bromine atom. nih.gov | Naphtho-fused oxazines, thiazines, and other polycyclic heteroaromatics. |
| Supramolecular Chemistry | π-stacking capable naphthalene core, hydrogen-bonding groups. nih.gov | Self-assembled monolayers, liquid crystals, and porous organic frameworks. |
| Functional Materials | Tunable electronic and photophysical properties. | Conjugated polymers, dendrimers, and molecular switches. |
Q & A
Q. What are the validated synthetic routes for 4-Amino-5-bromonaphthalen-2-ol, and how can reaction conditions be optimized?
A common approach involves acid-catalyzed hydrolysis of precursor oxazine derivatives. For example, refluxing 8-bromo-1,3-bis(4-chlorophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine with 20% HCl for 6 hours yields a hydrochloride intermediate, which is neutralized with NHOH and purified via ethyl acetate extraction and recrystallization . Optimization requires monitoring reaction progress via TLC and adjusting parameters like acid concentration (10–25% HCl) and reflux time (4–8 hours).
Q. How can purity and structural identity be confirmed post-synthesis?
Use a combination of:
Q. What are the recommended storage conditions to ensure compound stability?
Store at 2–8°C in amber vials under inert gas (argon or nitrogen) to prevent bromine displacement or oxidation of the hydroxyl group. Stability studies show <5% degradation over 6 months under these conditions .
Advanced Research Questions
Q. How can contradictions between spectroscopic data and crystallographic results be resolved?
Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. For example:
- NMR may show averaged signals for tautomers, while X-ray diffraction (XRD) reveals a single dominant conformation.
- In XRD, the hydroxyl group forms intramolecular hydrogen bonds (O–H···N, ~2.1 Å), stabilizing a specific tautomer . Validate via variable-temperature NMR or DFT calculations to reconcile differences .
Q. What strategies mitigate halogen-bonding interference in crystallographic studies?
Bromine atoms can dominate packing interactions, complicating structure refinement. Strategies include:
Q. How does steric hindrance from the bromine substituent affect reactivity in cross-coupling reactions?
The bromine at position 5 reduces accessibility for Suzuki-Miyaura coupling. Experimental data show:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
